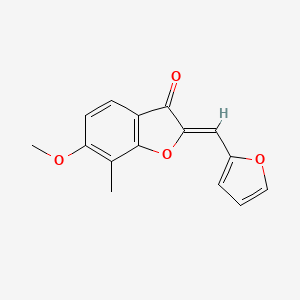

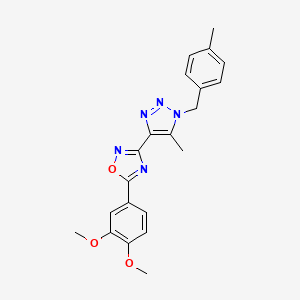

(Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

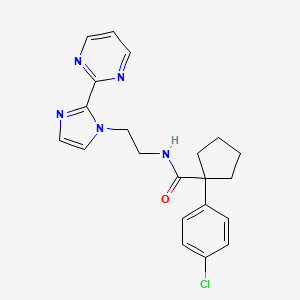

(Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one, also known as FMME, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. FMME belongs to the class of benzofuran derivatives and has a unique chemical structure that has been studied extensively for its biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Techniques : Research has shown the synthesis of isomeric dibenzofuran carboxaldehydes, which are structurally related to the target compound, highlighting methods for formulating complex furan derivatives. This synthesis involves formylation reactions and NMR spectroscopic techniques for structural characterization (Yempala & Cassels, 2017).

- Copolymerization : Studies on the copolymerization of bio-based benzoxazines, incorporating furan components, emphasize the role of furan moieties in enhancing thermal and mechanical properties of polymers. Such insights can be crucial for developing new materials with improved performance (Wang et al., 2012).

Chemical Reactions

- Diels-Alder Reactions : The Diels-Alder addition of vinylbenzofurans, a reaction relevant to the synthesis and functionalization of benzofuran derivatives, has been explored for its potential to produce polyfunctional dibenzofurans, providing a route to diversify the chemical space around furan and benzofuran cores (Brewer et al., 1971).

- Ring Opening and Closure Reactions : Research on the synthetic routes involving furan derivatives demonstrates the flexibility of furan rings in chemical transformations, leading to the synthesis of various benzofuran derivatives. Such processes are crucial for the development of novel compounds with potential biological or materials applications (Gutnov et al., 1999).

Potential Applications

- Anticancer and Antiangiogenic Activities : The design and synthesis of benzofuran derivatives with specific functional groups have shown significant in vitro and in vivo anticancer and antiangiogenic activities, suggesting the potential therapeutic applications of complex benzofuran derivatives (Romagnoli et al., 2015).

- Enhancing Aromatic Production : The coupling conversion of bio-derived furans with methanol over specific catalysts to enhance aromatic production represents an innovative approach to utilize furan derivatives for industrial applications, especially in the context of sustainable chemical processes (Zheng et al., 2014).

Propiedades

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-methoxy-7-methyl-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-9-12(17-2)6-5-11-14(16)13(19-15(9)11)8-10-4-3-7-18-10/h3-8H,1-2H3/b13-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZHHSJXSAEZJI-JYRVWZFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2954812.png)

![4-[(3-Nitrophenoxy)acetyl]morpholine](/img/structure/B2954813.png)

![[(2,5-Dimethylphenyl)sulfonyl]acetonitrile](/img/structure/B2954815.png)

![5-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-furancarboxamide](/img/structure/B2954816.png)

![2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2954823.png)

![5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B2954825.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2954831.png)